Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitro group, two chlorine atoms, and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate typically involves the nitration of 2,4-dichlorophenyl compounds. One common method includes the nitration of 2,4-dichlorophenyl with mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group. The reaction is carried out in a continuous flow microreactor system, which enhances reaction efficiency and yield . Industrial production methods often involve similar nitration processes, followed by esterification to introduce the ethyl ester group.
Chemical Reactions Analysis
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and carboxylic acids.
Scientific Research Applications
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for easy modification and conjugation with other molecules, enhancing its versatility in different applications.
Comparison with Similar Compounds
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
2,4-Dichloro-5-nitrophenylboronic acid: This compound also contains a nitro group and chlorine atoms but differs in its boronic acid functionality.
Sulfentrazone: A triazolinone herbicide with a similar dichlorophenyl structure but different functional groups and applications.
2,4-Dichloro-5-nitrophenol: Another related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its ester functionality, which provides unique reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHXGMQGGFJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354004 | |
Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174312-93-7 | |
Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.